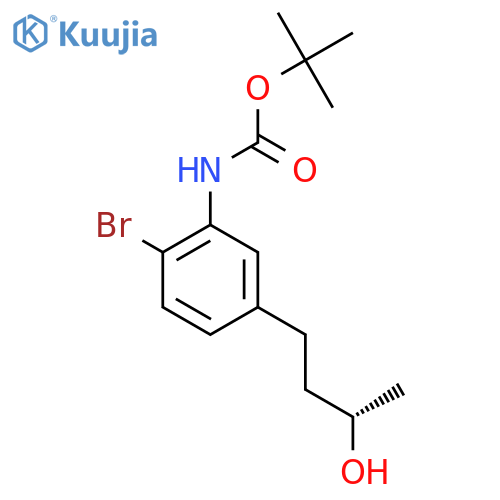

Cas no 2227767-32-8 (tert-butyl N-{2-bromo-5-(3S)-3-hydroxybutylphenyl}carbamate)

tert-butyl N-{2-bromo-5-(3S)-3-hydroxybutylphenyl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{2-bromo-5-(3S)-3-hydroxybutylphenyl}carbamate

- EN300-1890363

- tert-butyl N-{2-bromo-5-[(3S)-3-hydroxybutyl]phenyl}carbamate

- 2227767-32-8

-

- インチ: 1S/C15H22BrNO3/c1-10(18)5-6-11-7-8-12(16)13(9-11)17-14(19)20-15(2,3)4/h7-10,18H,5-6H2,1-4H3,(H,17,19)/t10-/m0/s1

- InChIKey: HCUXBNSMFFMZDJ-JTQLQIEISA-N

- ほほえんだ: BrC1C=CC(=CC=1NC(=O)OC(C)(C)C)CC[C@H](C)O

計算された属性

- せいみつぶんしりょう: 343.07831g/mol

- どういたいしつりょう: 343.07831g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 317

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

tert-butyl N-{2-bromo-5-(3S)-3-hydroxybutylphenyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1890363-2.5g |

tert-butyl N-{2-bromo-5-[(3S)-3-hydroxybutyl]phenyl}carbamate |

2227767-32-8 | 2.5g |

$3025.0 | 2023-09-18 | ||

| Enamine | EN300-1890363-0.5g |

tert-butyl N-{2-bromo-5-[(3S)-3-hydroxybutyl]phenyl}carbamate |

2227767-32-8 | 0.5g |

$1482.0 | 2023-09-18 | ||

| Enamine | EN300-1890363-10.0g |

tert-butyl N-{2-bromo-5-[(3S)-3-hydroxybutyl]phenyl}carbamate |

2227767-32-8 | 10g |

$6635.0 | 2023-06-01 | ||

| Enamine | EN300-1890363-0.25g |

tert-butyl N-{2-bromo-5-[(3S)-3-hydroxybutyl]phenyl}carbamate |

2227767-32-8 | 0.25g |

$1420.0 | 2023-09-18 | ||

| Enamine | EN300-1890363-1.0g |

tert-butyl N-{2-bromo-5-[(3S)-3-hydroxybutyl]phenyl}carbamate |

2227767-32-8 | 1g |

$1543.0 | 2023-06-01 | ||

| Enamine | EN300-1890363-10g |

tert-butyl N-{2-bromo-5-[(3S)-3-hydroxybutyl]phenyl}carbamate |

2227767-32-8 | 10g |

$6635.0 | 2023-09-18 | ||

| Enamine | EN300-1890363-5g |

tert-butyl N-{2-bromo-5-[(3S)-3-hydroxybutyl]phenyl}carbamate |

2227767-32-8 | 5g |

$4475.0 | 2023-09-18 | ||

| Enamine | EN300-1890363-0.1g |

tert-butyl N-{2-bromo-5-[(3S)-3-hydroxybutyl]phenyl}carbamate |

2227767-32-8 | 0.1g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1890363-5.0g |

tert-butyl N-{2-bromo-5-[(3S)-3-hydroxybutyl]phenyl}carbamate |

2227767-32-8 | 5g |

$4475.0 | 2023-06-01 | ||

| Enamine | EN300-1890363-0.05g |

tert-butyl N-{2-bromo-5-[(3S)-3-hydroxybutyl]phenyl}carbamate |

2227767-32-8 | 0.05g |

$1296.0 | 2023-09-18 |

tert-butyl N-{2-bromo-5-(3S)-3-hydroxybutylphenyl}carbamate 関連文献

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

7. Book reviews

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

tert-butyl N-{2-bromo-5-(3S)-3-hydroxybutylphenyl}carbamateに関する追加情報

Comprehensive Overview of tert-butyl N-{2-bromo-5-(3S)-3-hydroxybutylphenyl}carbamate (CAS No. 2227767-32-8)

tert-butyl N-{2-bromo-5-(3S)-3-hydroxybutylphenyl}carbamate (CAS No. 2227767-32-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound belongs to the class of carbamate derivatives, which are widely utilized in drug discovery and development. The presence of a bromo substituent and a hydroxybutyl group in its molecular framework makes it a valuable intermediate for synthesizing more complex molecules.

In recent years, the demand for chiral building blocks like (3S)-3-hydroxybutyl has surged, driven by the growing focus on enantioselective synthesis in the pharmaceutical industry. Researchers are particularly interested in how tert-butyl N-{2-bromo-5-(3S)-3-hydroxybutylphenyl}carbamate can be leveraged to create targeted therapeutics, especially in areas such as central nervous system (CNS) disorders and metabolic diseases. Its stereochemical purity and functional group compatibility make it a versatile candidate for further chemical modifications.

One of the most frequently searched questions related to this compound is: "What are the synthetic routes for tert-butyl N-{2-bromo-5-(3S)-3-hydroxybutylphenyl}carbamate?" The synthesis typically involves multi-step organic reactions, including protection-deprotection strategies, halogenation, and asymmetric reduction. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, ensuring stability during subsequent reactions. This aligns with the broader trend of optimizing green chemistry protocols to minimize waste and improve yield.

Another hot topic in the scientific community is the role of bromo-substituted aromatics in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The 2-bromo moiety in tert-butyl N-{2-bromo-5-(3S)-3-hydroxybutylphenyl}carbamate positions it as a key precursor for constructing biaryl structures, which are prevalent in many FDA-approved drugs. This has led to increased interest in its application for high-throughput screening and fragment-based drug design.

From a physicochemical properties perspective, tert-butyl N-{2-bromo-5-(3S)-3-hydroxybutylphenyl}carbamate exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, which is critical for its handling in laboratory settings. Its molecular weight and logP value suggest favorable drug-likeness, a parameter often scrutinized in medicinal chemistry workflows. These attributes contribute to its prominence in discussions about lead optimization and structure-activity relationship (SAR) studies.

In conclusion, tert-butyl N-{2-bromo-5-(3S)-3-hydroxybutylphenyl}carbamate (CAS No. 2227767-32-8) represents a compelling case study in modern organic chemistry. Its multifaceted utility—from serving as a chiral synthon to enabling palladium-catalyzed transformations—underscores its importance in both academic and industrial research. As the scientific community continues to explore sustainable synthesis and precision medicine, compounds like this will remain at the forefront of innovation.

2227767-32-8 (tert-butyl N-{2-bromo-5-(3S)-3-hydroxybutylphenyl}carbamate) 関連製品

- 866811-47-4(3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

- 1692593-27-3(2-(3-bromo-4-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetic acid)

- 125112-73-4((3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester)

- 3514-74-7(6,12-dibromo-1,4-dioxaspiro[4.7]dodecane)

- 1210472-91-5(2(1H)-Isoquinolinecarboxamide, N-(2-ethoxy-3-pyridinyl)-3,4-dihydro- )

- 95769-79-2(3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid)

- 1522697-36-4(3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one)

- 1039931-72-0(4-(2-methoxyphenyl)oxane-4-carboxylic acid)

- 2172203-54-0(1-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid)

- 1797963-33-7(3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea)